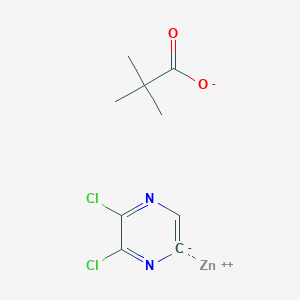

(5,6-Dichloropyrazin-2-yl)zinc pivalate solution

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5,6-Dichloropyrazin-2-yl)zinc pivalate solution (DCPZP) is a novel solution that has been developed as a potential alternative to traditional organic solvents in laboratory experiments. DCPZP is a water-soluble, non-toxic, and non-flammable solution that has been used in a variety of scientific research applications.

Applications De Recherche Scientifique

Cobalt-Catalyzed Electrophilic Aminations

Organic light emitting diodes (OLEDs) and perovskite solar cells are two areas where zinc pivalates have shown promising applications. The reaction of organozinc pivalates with anthranils produces aniline derivatives, which under acidic conditions cyclize, providing condensed quinolines. These N-heterocycles are of particular interest for OLEDs due to their high photoluminescence quantum yields and long exciton lifetimes. They are also beneficial as hole-transporting materials in methylammonium lead iodide perovskites solar cells because of an optimal band alignment for holes and a large bandgap (Li et al., 2018).

Catalysis and Acylation Reactions

Zinc perchlorate hexahydrate, a related zinc compound, has been found to be an efficient catalyst for acylation of electron-deficient phenols, sterically hindered alcohols, and amines. The acetylated derivatives were obtained in excellent yields under solvent-free conditions and at room temperature. This showcases the versatility of zinc compounds as catalysts in organic synthesis, including the use of pivalic acid as an acylating agent (Shivani, Gulhane, & Chakraborti, 2007).

Molecular Structure and Function in Oligonuclear Zinc(II) Model Phosphatases

The structural and functional modeling of zinc phosphoesterases by dinuclear zinc(II) complexes has been explored. These models help understand the role of zinc in biological systems, especially in enzymatic processes involving phosphoester bond hydrolysis. This area of research provides insights into the mimicry of enzyme active sites and the design of biomimetic catalysts (Bauer-Siebenlist et al., 2004).

Synthesis of Solid Polyfunctional Organometallic Reagents

Solid, air-stable polyfunctionalized alkynylzinc pivalates have been prepared for use in organic synthesis. These reagents show excellent reactivity in carbon-carbon bond-forming reactions and 1,3-dipolar cycloadditions, demonstrating the utility of zinc pivalates in synthesizing complex organic molecules (Chen, Tüllmann, Ellwart, & Knochel, 2017).

Zinc Complexes in Catalysis

Zinc complexes with cyanoxime, specifically in the pivaloylcyanoxime-Zn system, have been studied for their structural and catalytic properties. These complexes exhibit efficient catalytic performance in transesterification reactions under mild conditions, acting as green catalysts. This research underscores the potential of zinc complexes in facilitating environmentally friendly chemical processes (Opalade et al., 2017).

Propriétés

IUPAC Name |

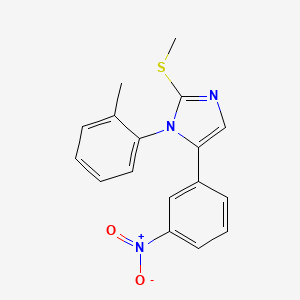

zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-4(6)8-2-1-7-3;/h1-3H3,(H,6,7);1H;/q;-1;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCNHBXCYWYNSB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].C1=[C-]N=C(C(=N1)Cl)Cl.[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2655776.png)

![N-(3-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2655783.png)

![2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2655784.png)

![N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide](/img/structure/B2655786.png)

![diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2655787.png)

![3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid](/img/structure/B2655790.png)

![Piperidin-1-yl-[4-[4-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B2655792.png)

![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-](/img/structure/B2655793.png)

![4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2655796.png)

![6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2655797.png)